![molecular formula C14H9F3N2 B1450379 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261544-53-9](/img/structure/B1450379.png)
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
説明
“6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The molecular weight is 147.0979 .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and can involve various methods of synthesis .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by their unique physical and chemical properties, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学的研究の応用
Anticancer Potential
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine and its derivatives have shown promising results in anticancer research. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested against various cancer cell lines, including lung, breast, prostate, and cervical cancers. Compounds such as 5i and 6e exhibited significant bioactivity at micro molar concentration (Chavva et al., 2013). Similarly, 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for cytotoxic activity against human cancer cell lines, identifying compounds like 3e, 4g, 4i, and 4j with promising activity (Kurumurthy et al., 2014).
Mechanistic and Structural Studies
Studies have also focused on the reaction mechanisms and structural aspects of 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine compounds. For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones led to the formation of γ-1H-pyrrolo[3,2-b]pyridines, with the trifluoromethyl group influencing the electrophilicity and basicity of adjacent groups (De Rosa et al., 2015). Additionally, the solid-phase FT-IR and FT-Raman spectra of related compounds were recorded, providing insights into the structure and vibrational spectra of these molecules (Bahgat et al., 2009).
Synthesis Methods
Several studies have developed methods for synthesizing these compounds. One approach involved a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using microwave-assisted treatment under Sonogashira-type cross-coupling conditions (Palka et al., 2014). Another study achieved regiospecific synthesis of 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines through a three-component reaction under solvent-free conditions, proving more efficient than classical stepwise solvent-mediated processes (Aggarwal et al., 2012).
Antibacterial and Antimicrobial Applications
These compounds have also been explored for their antibacterial and antimicrobial properties. Synthesized pyrido[2,3-d]pyrimidine derivatives displayed promising antibacterial and antifungal activities, with compounds altering sterol profiles, potentially inhibiting ergosterol biosynthesis in fungi (Veeraswamy et al., 2018). Pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives exhibited cytotoxicity against human cancer cell lines and showed antimicrobial and anti-biofilm activities (Nagender et al., 2014).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
特性
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-3-1-2-9(6-11)10-7-13-12(19-8-10)4-5-18-13/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABPFYQOXULQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=CN3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



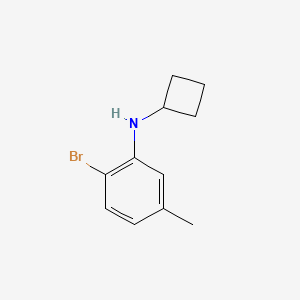
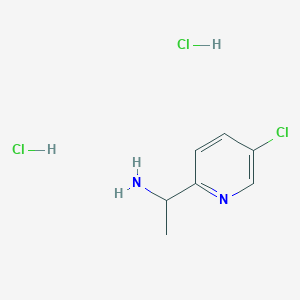
![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)
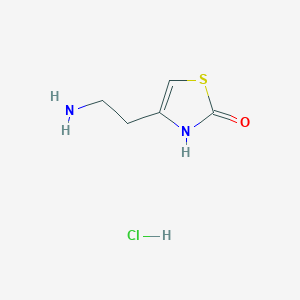
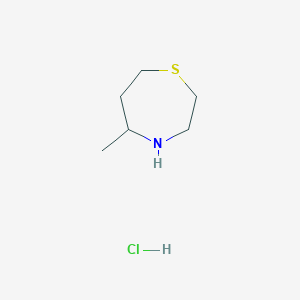
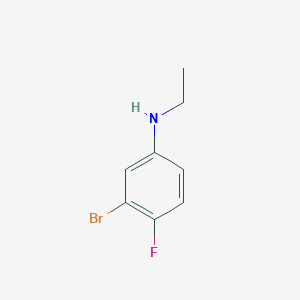
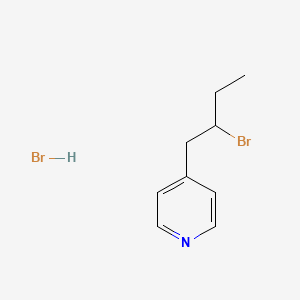
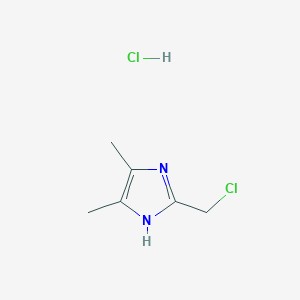
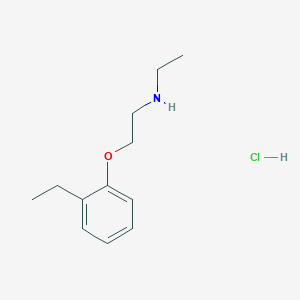
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
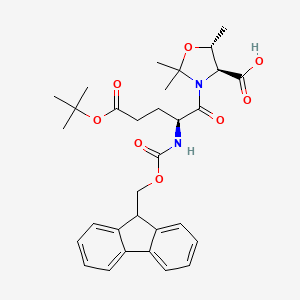
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
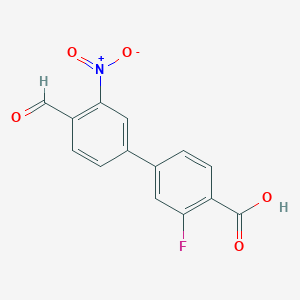
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)